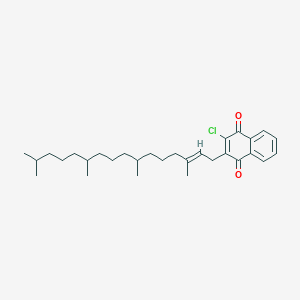

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

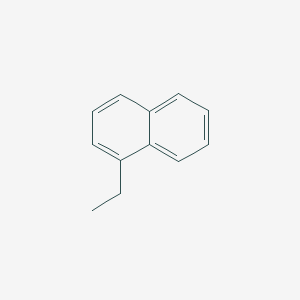

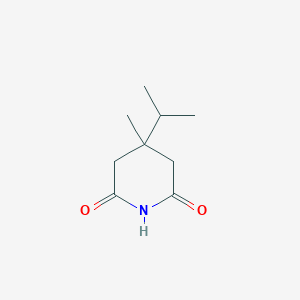

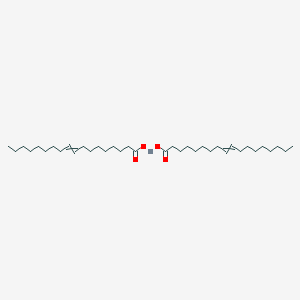

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester, commonly known as dimethylhexyl phthalate (DMHP), is a chemical compound that belongs to the class of phthalate esters. It is a colorless, oily liquid with a faint odor and is widely used in various industrial applications, including as a plasticizer in the production of polyvinyl chloride (PVC) products, such as vinyl flooring, wire and cable insulation, and medical devices.

Mecanismo De Acción

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is not fully understood, but it is believed to act as an endocrine disruptor by interfering with the normal functioning of hormones, particularly estrogen. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that exposure to 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester can have a range of biochemical and physiological effects, including reproductive toxicity, developmental toxicity, and neurotoxicity. It has also been linked to adverse effects on the liver, kidney, and immune system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has several advantages as a laboratory reagent, including its high purity, stability, and low toxicity. However, its use is limited by its potential to interfere with biological assays and its potential to cause false positives in certain analytical techniques.

Direcciones Futuras

There are several areas of future research that could potentially advance our understanding of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and its effects on human health and the environment. These include:

1. Further investigation into the mechanisms of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and its effects on gene expression and cellular signaling pathways.

2. Development of more sensitive and specific analytical methods for the detection and quantification of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester in environmental and biological samples.

3. Evaluation of the potential health effects of exposure to 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester in vulnerable populations, such as infants and pregnant women.

4. Development of alternative plasticizers and solvents that are less toxic and more environmentally friendly than 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and other phthalate esters.

In conclusion, 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is a widely used phthalate ester that has been extensively studied for its potential effects on human health and the environment. While it has several advantages as a laboratory reagent, its use is limited by its potential to interfere with biological assays and its potential to cause false positives in certain analytical techniques. Further research is needed to fully understand its mechanisms of action and potential health effects, and to develop safer and more environmentally friendly alternatives.

Métodos De Síntesis

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is synthesized through the esterification of phthalic anhydride with dimethylcyclohexanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place under reflux conditions and the resulting product is purified through a series of distillation and washing steps.

Aplicaciones Científicas De Investigación

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has been extensively studied for its potential use in various scientific research applications, including as a solvent, plasticizer, and surfactant. It is also used as a reference standard in analytical chemistry for the detection and quantification of phthalate esters in environmental and biological samples.

Propiedades

Número CAS |

1322-94-7 |

|---|---|

Nombre del producto |

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester |

Fórmula molecular |

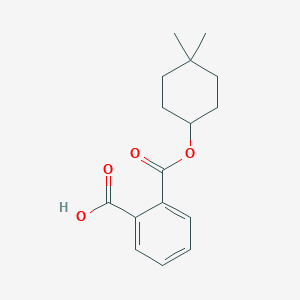

C16H20O4 |

Peso molecular |

276.33 g/mol |

Nombre IUPAC |

2-(4,4-dimethylcyclohexyl)oxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H20O4/c1-16(2)9-7-11(8-10-16)20-15(19)13-6-4-3-5-12(13)14(17)18/h3-6,11H,7-10H2,1-2H3,(H,17,18) |

Clave InChI |

GPIZVEQCOQOIPD-UHFFFAOYSA-N |

SMILES |

CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |

SMILES canónico |

CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |

Otros números CAS |

1322-94-7 |

Pictogramas |

Irritant |

Sinónimos |

(dimethylcyclohexyl) hydrogen phthalate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.